REACTION_CXSMILES
|
C([N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[C:12]([Cl:13])[C:7]=2[S:6][C:5]1=[O:14])(=O)C>ClCCCl>[Cl:13][C:12]1[C:7]2[S:6][C:5](=[O:14])[NH:4][C:8]=2[CH:9]=[CH:10][CH:11]=1
|
Name
|
3-acetyl-7-chloro-2(3H)-benzothiazolone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1C(SC2=C1C=CC=C2Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=CC=2NC(SC21)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |